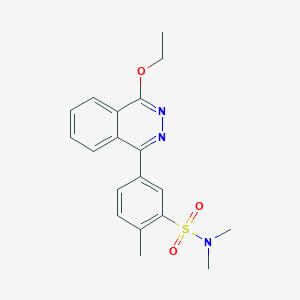![molecular formula C15H12FN3O4S B3927300 N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3927300.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide
Übersicht
Beschreibung
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide, commonly known as FN-1501, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FN-1501 belongs to the class of nitrobenzamides, which are known for their anti-inflammatory and analgesic properties.
Wirkmechanismus
FN-1501 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, FN-1501 reduces the production of prostaglandins, which are responsible for inflammation and pain. Additionally, FN-1501 has been found to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
FN-1501 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Additionally, FN-1501 has been found to inhibit the growth of tumor cells in vitro and in vivo. FN-1501 has also been found to have a low toxicity profile, making it a potentially safe therapeutic option.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FN-1501 is its relatively simple synthesis method, which allows for easy production in the laboratory. Additionally, FN-1501 has been found to have a low toxicity profile, making it a safer option compared to other anti-inflammatory and analgesic drugs. However, one limitation of FN-1501 is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of FN-1501. One direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a treatment for cancer. Additionally, further studies are needed to determine the optimal dosage and administration of FN-1501 in vivo. Finally, the development of more water-soluble forms of FN-1501 could improve its potential as a therapeutic option.
In conclusion, FN-1501 is a novel compound that has shown potential therapeutic applications in scientific research. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic option.
Wissenschaftliche Forschungsanwendungen
FN-1501 has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. FN-1501 has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, FN-1501 has been found to have antitumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S/c1-23-13-7-2-9(8-12(13)19(21)22)14(20)18-15(24)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBCETKFANAZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3927227.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927234.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3927241.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B3927244.png)

![{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol](/img/structure/B3927258.png)


![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3927271.png)

![1-{5-[2-hydroxy-3-(1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3927295.png)
![N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3927307.png)
![10-butyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927309.png)